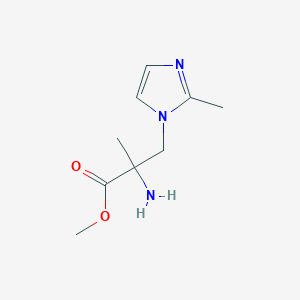
Ethyl 3-amino-6-iodopyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-6-iodopyrazine-2-carboxylate is a chemical compound with the molecular formula C7H8IN3O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. The presence of iodine and amino groups in its structure makes it a valuable compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-6-iodopyrazine-2-carboxylate typically involves the iodination of a pyrazine derivative followed by esterification. One common method starts with the iodination of 3-amino-2-carboxypyrazine using iodine and a suitable oxidizing agent. The resulting 3-amino-6-iodopyrazine-2-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-6-iodopyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding 3-amino-2-carboxypyrazine derivatives.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in the presence of a base.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents such as hydrogen peroxide or nitric acid.
Major Products Formed
Substitution: 3-amino-6-substituted-pyrazine-2-carboxylates.
Reduction: 3-amino-2-carboxypyrazine.
Oxidation: 3-nitro-6-iodopyrazine-2-carboxylate.
Applications De Recherche Scientifique
Ethyl 3-amino-6-iodopyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-6-iodopyrazine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate binding to specific sites, while the amino group can participate in hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Ethyl 3-amino-6-iodopyrazine-2-carboxylate can be compared with other pyrazine derivatives such as:
Ethyl 3-amino-6-chloropyrazine-2-carboxylate: Similar structure but with chlorine instead of iodine, leading to different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group, affecting its solubility and reactivity.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C7H8IN3O2 |
|---|---|
Poids moléculaire |
293.06 g/mol |
Nom IUPAC |
ethyl 3-amino-6-iodopyrazine-2-carboxylate |
InChI |
InChI=1S/C7H8IN3O2/c1-2-13-7(12)5-6(9)10-3-4(8)11-5/h3H,2H2,1H3,(H2,9,10) |
Clé InChI |
UNUZZZUHGLQUCV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=CN=C1N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13642082.png)

![tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13642091.png)








![tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate](/img/structure/B13642158.png)

